molecular formula C6H10Br2Sn B103391 Diallyltin dibromide CAS No. 17381-88-3

Diallyltin dibromide

Cat. No. B103391
CAS RN: 17381-88-3
M. Wt: 360.66 g/mol
InChI Key: YLKVXRKJVMGRRR-UHFFFAOYSA-L
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Description

Diallyltin dibromide is a chemical compound that has been studied for its reactivity and utility in organic synthesis. It is known to be synthesized from allyl bromide and tin powder, indicating its organotin nature with bromide as the halide component .

Synthesis Analysis

The synthesis of diallyltin dibromide involves the reaction of allyl bromide with tin powder, which is a straightforward method for preparing this compound . This synthesis is significant as it provides a route to generate chiral homoallylic alcohols from aldehydes when used in the presence of monosodium-(+)-diethyl tartrate, showcasing its utility in asymmetric synthesis .

Molecular Structure Analysis

While the specific molecular structure of diallyltin dibromide is not detailed in the provided papers, organotin compounds such as dialkyltin dihalides have been studied for their coordination chemistry. For example, hexacoordinate octahedral crystalline complexes of dicyclohexyltin dibromide with heterocyclic ligands have been prepared, and their structures have been determined by X-ray crystallography . This suggests that diallyltin dibromide may also form complexes with ligands, potentially altering its molecular structure.

Chemical Reactions Analysis

Diallyltin dibromide is reactive towards β-ketoaldehydes and functionalized imines. When reacted with β-ketoaldehydes that lack aromatic side groups, it affords homoallyl alcohols. However, with β-ketoaldehydes that possess aromatic side groups, the product can be either skipped or conjugated dienes, depending on the workup procedure . This demonstrates the compound's versatility in forming different types of bonds and structures under varying conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diallyltin dibromide are not explicitly discussed in the provided papers. However, the reactivity of similar organotin compounds, such as the preparation of triallyl- and diallyltin carboxylates, has been characterized by IR spectra and molecular weight determinations . These studies on related compounds can give insights into the potential properties of diallyltin dibromide, such as its IR spectroscopic characteristics and molecular weight, which are important for understanding its behavior in chemical reactions.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

Diallyltin dibromide has been found to play a significant role in various organic synthesis processes. For instance, it reacts with β-keto-aldehydes and (hydroxy) aryl imines to produce homoallyl alcohols or amines. Particularly with β-ketoaldehydes having aromatic side groups, the reaction leads to either skipped or conjugated dienes, depending on the workup procedure used (Kumaraswamy, Nagabrahmanandachari, & Swamy, 1996). Additionally, diallyltin dibromide serves as the reactive species in tin-mediated homoallylation reactions of carbonyl compounds under solvent-free conditions (Andrews, Peatt, & Raston, 2002).

2. Synthesis of Chiral Homoallylic Alcohols

Diallyltin dibromide is used in the synthesis of chiral homoallylic alcohols from aldehydes. This process involves the reaction of diallyltin dibromide with aldehydes in the presence of monosodium-(+)-diethyl tartrate, yielding homoallylic alcohols with significant enantiomeric excess (Boga et al., 1988).

3. Organotin Intermediates in Aqueous Media

Research has shown that allyl bromide and tin react in aqueous media to produce organotin intermediates like allyltin(II) bromide and diallyltin dibromide. These intermediates can then react with carbonyl compounds to give homoallylic alcohols (Chan, Yang, & Li, 1999).

4. Use in Barbier-type Reaction

Diallyltin dibromide has been employed in Barbier-type allylation reactions of carbonyl compounds in water, a process facilitated by tin nano-particles. This method leads to the formation of homoallylic alcohols with good yields (Zha et al., 2005).

5. Electrosynthesis Applications

An electrochemical method for the allylation of aldehydes and ketones using diallyltin reagent has been developed. This process involves the electroreductive regeneration of diallyltin reagent, providing an efficient pathway for the synthesis of homoallyl alcohols (Uneyama, Matsuda, & Torii, 1984).

properties

IUPAC Name

dibromo-bis(prop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H5.2BrH.Sn/c2*1-3-2;;;/h2*3H,1-2H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKVXRKJVMGRRR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Sn](CC=C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169672
Record name Stannane, diallyldibromo-
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URL https://comptox.epa.gov/dashboard/DTXSID10169672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyltin dibromide

CAS RN

17381-88-3
Record name Dibromodi-2-propen-1-ylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17381-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, diallyldibromo-
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Record name Diallyltin dibromide
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Record name Stannane, diallyldibromo-
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Record name Diallyltin dibromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
K SISIDO, Y TAKEDA - The Journal of Organic Chemistry, 1961 - ACS Publications
… Diallyltin dibromide was prepared by the reaction of allyl … presence of tin powder diallyltin dibromide was obtained in a 14… increased the yield of diallyltin dibromide to about 70%. …
Number of citations: 43 pubs.acs.org
AJ Gibbons, AK Sawyer, A Ross - The Journal of Organic …, 1961 - ACS Publications
… Attempted hydrogenation of diallyltin dibromide. In a usual hydrogenation apparatus a solution of10.4 g. (0.03 mole) of diallyltin dibromide in 100 ml. of absolute ethanol was shaken …
Number of citations: 22 pubs.acs.org
C Boga, D Savoia, E Tagliavini, C Trombini… - Journal of …, 1988 - Elsevier
… The reaction of diallyltin dibromide, readily prepared from ally1 bromide and tin powder, with aldehydes in the presence of monosodium-( +)-diethyl tartrate affords the …
Number of citations: 18 www.sciencedirect.com
S Kumaraswamy… - Synthetic …, 1996 - Taylor & Francis
… We have been interested in the utility of diallyltin dibromide (1) which is one of the more … on the allylation of P-ketoaldehydes and functionalized imines using diallyltin dibromide (1). …
Number of citations: 8 www.tandfonline.com
J Nokami, J Otera, T Sudo, R Okawara - Organometallics, 1983 - ACS Publications
… or ketones by di-n-butylallyltin chloride,1® diallyltin dibromide (l)2 at -70 C, or its analogues, ie, … The yield in parentheses shows that of by using diallyltin dibromide 1 (0.5 molar equivto …
Number of citations: 221 pubs.acs.org
TH Chan, Yang, CJ Li - The Journal of Organic Chemistry, 1999 - ACS Publications
… We found that diallyltin dibromide 15 is an efficient allylation … 5 mL of water was added diallyltin dibromide (1 mmol) at room … Less diallyltin dibromide (to 0.5 mmol) can be used. However…
Number of citations: 114 pubs.acs.org
S Kobayashi, K Nishio - Tetrahedron letters, 1995 - Elsevier
… Herein, we report a mechanistically different approach to the synthesis of optically active homoallylic alcohols: chiral diamine-promoted asymmetric allylation reactions of aldehydes with …
Number of citations: 26 www.sciencedirect.com
A Zhao, KR Shahi, MR Roner, G Barot… - Journal of Polymer …, 2008 - academia.edu
… Here, we report on the synthesis of corresponding products except those derived from divinyltin dichloride and diallyltin dibromide. These products offer an added option of creation of …
Number of citations: 28 www.academia.edu
T Mukaiyama, T Harada - Chemistry Letters, 1981 - journal.csj.jp
In the presence of metallic tin, allyl halides were found to react smoothly with carbonyl compounds under mild conditions to give the corresponding homoallyl alcohols in good yields. …
Number of citations: 77 www.journal.csj.jp
K Uneyama, H Matsuda, S Torii - Tetrahedron letters, 1984 - Elsevier
… Diallyltin dibromide 1 produced from a metallic tin and ally1 bromide in metha- no1 reacts immediately with benzaldehyde 4) to provide the corresponding adduct, allyldibromotin …
Number of citations: 80 www.sciencedirect.com

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